3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-(4-morpholinyl)propyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the class of 3-hydroxy pyrrol-2-one derivatives, characterized by a central pyrrolone ring substituted with a hydroxy group at position 3 and a morpholinopropyl chain at position 1. The aryl substituents at positions 4 and 5—specifically, a 4-isopropoxy-3-methylbenzoyl group and a 4-nitrophenyl group—distinguish it from related analogs.
Properties
CAS No. |
384366-18-1 |
|---|---|
Molecular Formula |
C28H33N3O7 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H33N3O7/c1-18(2)38-23-10-7-21(17-19(23)3)26(32)24-25(20-5-8-22(9-6-20)31(35)36)30(28(34)27(24)33)12-4-11-29-13-15-37-16-14-29/h5-10,17-18,25,32H,4,11-16H2,1-3H3/b26-24- |
InChI Key |
NQQNPMZCPQSREE-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, isopropoxy, methylbenzoyl, morpholinyl, and nitrophenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The isopropoxy and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.
Scientific Research Applications
3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 4-nitrophenyl group at position 5 is a key differentiator. Analogous compounds feature diverse aryl or heteroaryl substituents:
Substituent Variations at Position 4
The 4-isopropoxy-3-methylbenzoyl group is conserved in some analogs but varies in others:
- The shift from 3-methyl to 2-methyl on the benzoyl ring may sterically hinder interactions with planar binding sites .
- 4-Methylbenzoyl variant (): A simpler benzoyl group lacking alkoxy substituents reduces steric hindrance, possibly improving synthetic accessibility (e.g., 9% yield reported for a trifluoromethylphenyl analog) but diminishing target selectivity .
Morpholinopropyl Chain Consistency
The 3-morpholinopropyl chain at position 1 is retained across most analogs, suggesting its role as a pharmacophore for solubility or binding to morpholine-sensitive targets (e.g., kinases or GPCRs). This consistency implies that substituent-driven activity changes are primarily mediated by the aryl groups .
Implications for Drug Discovery
The structural diversity among these analogs underscores the importance of substituent optimization in medicinal chemistry. For instance:
- The 4-nitrophenyl group may confer resistance to metabolic oxidation but could increase toxicity risks.
- Pyridinyl or ethoxyphenyl groups balance solubility and target engagement, making them preferable in early-stage leads .
- Computational tools like Hit Dexter 2.0 () could prioritize analogs by predicting promiscuity or "dark chemical matter" behavior, streamlining development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
